molecular formula C15H11FN2O2 B11848974 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide CAS No. 518059-66-0

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide

Cat. No.: B11848974
CAS No.: 518059-66-0
M. Wt: 270.26 g/mol
InChI Key: FZKKPSDESKIZOX-UHFFFAOYSA-N
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Description

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a fluorine atom, a hydroxyphenyl group, and an indole carboxamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Hydroxyphenyl Group Addition: The hydroxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated indole in the presence of a palladium catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes. The compound’s fluorine atom and hydroxyphenyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-N-(3-hydroxyphenyl)benzamide
  • 5-Fluoro-N-(4-fluoro-3-(3-imino-2,5-dimethyl-1,1-dioxido-1,2,4-thiadiazinan-5-yl)phenyl)picolinamide

Uniqueness

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide stands out due to its unique combination of a fluorine atom, hydroxyphenyl group, and indole carboxamide structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

518059-66-0

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H11FN2O2/c16-10-4-5-13-9(6-10)7-14(18-13)15(20)17-11-2-1-3-12(19)8-11/h1-8,18-19H,(H,17,20)

InChI Key

FZKKPSDESKIZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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